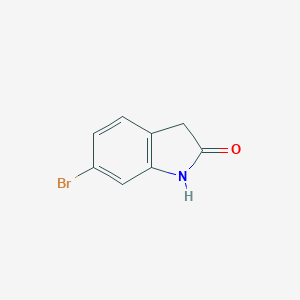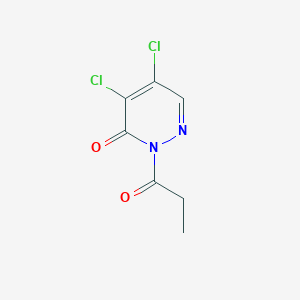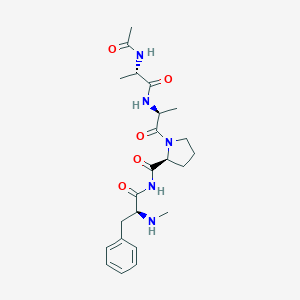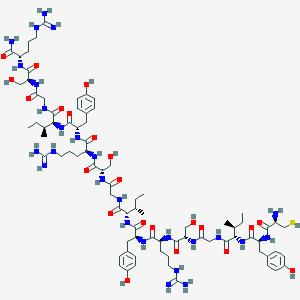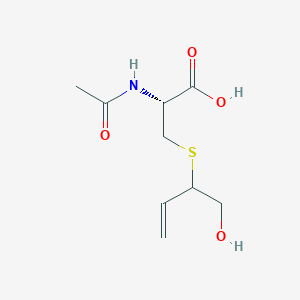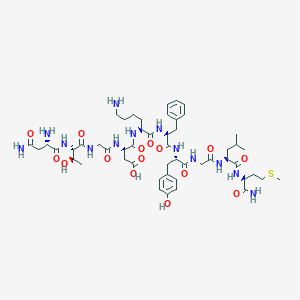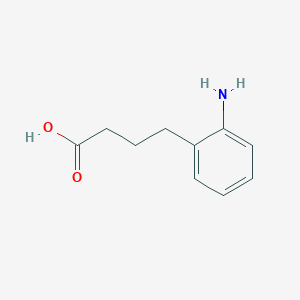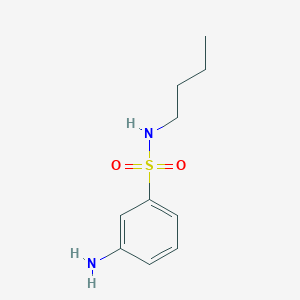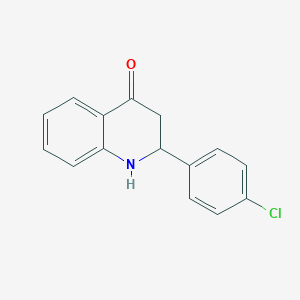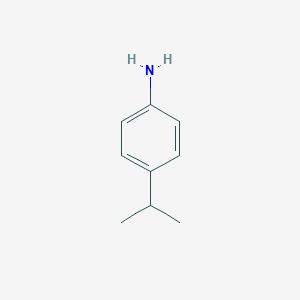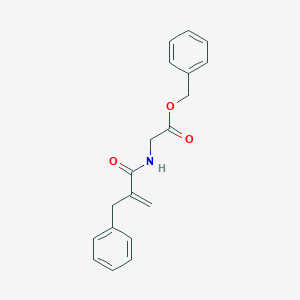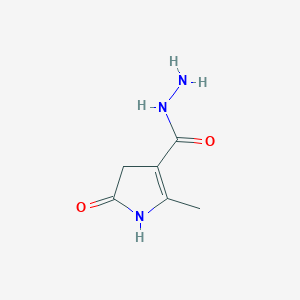
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide, also known as MDPH, is a synthetic compound that has gained significant interest in the scientific community due to its potential applications in various fields. MDPH is a pyrrole derivative that has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide is not well understood. However, studies have suggested that 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide may act as a DNA intercalator, which can prevent DNA replication and transcription. 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has also been reported to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Effets Biochimiques Et Physiologiques
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been reported to exhibit antitumor, antiviral, and antibacterial activities. Studies have shown that 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide can induce apoptosis in cancer cells, inhibit the replication of viruses such as HIV and herpes simplex virus, and inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has also been reported to exhibit antioxidant and anti-inflammatory activities.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has several advantages for lab experiments, including its high purity, good solubility, and stability. However, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has some limitations, including its potential toxicity and limited availability.
Orientations Futures
There are several future directions for the study of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide. One area of research is the development of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide-based metal complexes with potential applications in catalysis and materials science. Another area of research is the evaluation of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide as a potential therapeutic agent for the treatment of cancer, viral infections, and bacterial infections. Additionally, the development of new synthesis methods for 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide and its derivatives may lead to the discovery of new compounds with novel properties.
Méthodes De Synthèse
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide can be synthesized using several methods, including the reaction of 2-methyl-4,5-dioxo-1H-pyrrole-3-carbohydrazide with acetic anhydride, and the reaction of 2-methyl-4,5-dioxo-1H-pyrrole-3-carbohydrazide with thiosemicarbazide. The synthesis of 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide using these methods has been reported to yield high purity and good yields.
Applications De Recherche Scientifique
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been evaluated for its antitumor, antiviral, and antibacterial properties. In material science, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been used as a ligand for the synthesis of metal complexes, which have potential applications in catalysis and materials science. In analytical chemistry, 2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide has been used as a reagent for the determination of trace amounts of metal ions.
Propriétés
Numéro CAS |
145888-70-6 |
|---|---|
Nom du produit |
2-Methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbohydrazide |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
5-methyl-2-oxo-1,3-dihydropyrrole-4-carbohydrazide |
InChI |
InChI=1S/C6H9N3O2/c1-3-4(6(11)9-7)2-5(10)8-3/h2,7H2,1H3,(H,8,10)(H,9,11) |
Clé InChI |
IGXMFAKFPWSBCW-UHFFFAOYSA-N |
SMILES |
CC1=C(CC(=O)N1)C(=O)NN |
SMILES canonique |
CC1=C(CC(=O)N1)C(=O)NN |
Synonymes |
1H-Pyrrole-3-carboxylicacid,4,5-dihydro-2-methyl-5-oxo-,hydrazide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




